Calcipotriol, (5E)-
Description
Historical Trajectory of Calcipotriol (B1668217) Research and its (5E)-Isomer
The journey into vitamin D analogues began with the understanding of vitamin D's crucial role in calcium and bone homeostasis, first identified in the early 20th century. leo-foundation.org Subsequent research elucidated the structure of its active metabolite, calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃), and its function as a potent regulator of gene transcription via the vitamin D receptor (VDR). nih.gov This discovery spurred medicinal chemists to synthesize thousands of vitamin D analogues, aiming to harness its therapeutic properties while minimizing the risk of hypercalcemia. nih.gov
Calcipotriol, the (5Z,7E) isomer, was synthesized in 1985 by LEO Pharma and subsequently launched for the topical treatment of psoriasis. leo-foundation.orgleo-pharma.com It represented a significant breakthrough, offering comparable affinity for the VDR as calcitriol but with a greatly reduced impact on systemic calcium levels. wikipedia.orgtocris.com
The investigation into the (5E)-isomer, also referred to as the 5,6-trans or geometric isomer of calcipotriol, emerged from later-stage research focusing on how the geometry of the triene system—the defining three-double-bond structure of vitamin D—influences biological activity. nih.govgoogle.comnih.gov Studies reported that geometric analogues with a reversed (5E,7E) triene system could exhibit enhanced biological activity compared to their natural (5Z,7E) counterparts. nih.govnih.gov This led to the specific synthesis and biological evaluation of (5E)-Calcipotriol, designated with research codes such as PRI-2205, to systematically investigate these potential advantages. nih.govresearchgate.net
Overview of Vitamin D Analogues and their Research Significance
Vitamin D analogues are a broad class of synthetic compounds structurally related to the active form of vitamin D, calcitriol. nih.gov The primary goal in the development of these analogues has been to create molecules with an improved therapeutic profile, specifically separating the potent antiproliferative, pro-differentiating, and immunomodulatory functions from the strong calcemic effects associated with the natural hormone. spandidos-publications.comnih.govnih.gov
The research significance of these analogues is vast, spanning multiple fields:
Oncology: Many analogues are investigated for their ability to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and colorectal cancer. spandidos-publications.comnih.govresearchgate.net
Dermatology: Analogues like calcipotriol are cornerstones in psoriasis research and treatment due to their ability to normalize keratinocyte proliferation and differentiation. tocris.comgeneesmiddeleninformatiebank.nl
Immunology: The VDR is present in immune cells, and its ligands can modulate immune responses, making them subjects of interest in autoimmune diseases. tocris.com
Bone Disorders: While seeking to reduce systemic calcemic effects for other indications, some analogues are specifically designed to treat bone disorders like osteoporosis. leo-foundation.org
Structure
2D Structure
Properties
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-GMGGYIQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098903 | |
| Record name | (1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-99-8, 112965-21-6 | |
| Record name | (1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-trans-Calcipotriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1R,3S,5Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIPOTRIOL, (5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRA3492A7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of 5e Calcipotriol
Interaction with the Vitamin D Receptor (VDR)
(5E)-Calcipotriol, a synthetic analogue of calcitriol (B1668218) (1,25-dihydroxyvitamin D3), exerts its biological effects by binding to and activating the Vitamin D Receptor (VDR). nih.gov The VDR is a member of the steroid/thyroid nuclear receptor superfamily and functions as a ligand-activated transcription factor to control the expression of genes involved in cellular proliferation and differentiation. drugbank.com
Ligand Binding Kinetics and Thermodynamics
(5E)-Calcipotriol has been demonstrated to possess a high affinity for the Vitamin D Receptor, which is comparable to that of its natural counterpart, calcitriol. drugbank.com While specific kinetic (k_on, k_off) and thermodynamic (ΔH, ΔS) parameters for the binding of (5E)-Calcipotriol to the VDR are not extensively detailed in publicly available literature, its high and comparable affinity underscores its potency as a VDR agonist. This strong binding is a prerequisite for the subsequent conformational changes in the receptor that are necessary for its activity.
Conformational Changes Induced in VDR upon (5E)-Calcipotriol Binding
The binding of a ligand to the VDR's ligand-binding domain (LBD) induces critical conformational changes that are essential for the receptor's function. X-ray crystallography studies of the VDR LBD in complex with (5E)-Calcipotriol (PDB ID: 1S19) have provided detailed insights into this interaction. rcsb.org
Nuclear Translocation and Dimerization with Retinoid X Receptor (RXR)
Following the binding of (5E)-Calcipotriol, the activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. This VDR-RXR heterodimer is the functional unit that binds to DNA. The complex then translocates from the cytoplasm into the nucleus. This nuclear import allows the complex to access the chromatin and regulate the transcription of target genes by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs). nih.gov
Transcriptional Regulation by (5E)-Calcipotriol-VDR Complex
The primary mechanism of action for (5E)-Calcipotriol is the regulation of gene expression. The (5E)-Calcipotriol-VDR-RXR complex acts as a transcription factor that can either activate or repress the expression of target genes, leading to changes in cellular processes like proliferation and differentiation.
Recruitment of Co-activators and Co-repressors
The transcriptional activity of the VDR is modulated by its interaction with a suite of co-regulatory proteins. In its unliganded state, the VDR can be associated with co-repressor complexes, which silence gene expression. The conformational change induced by the binding of an agonist like (5E)-Calcipotriol causes the dissociation of these co-repressors and facilitates the recruitment of co-activator proteins.
These co-activator complexes, which include proteins like those of the steroid receptor co-activator (SRC) family, possess enzymatic activities (e.g., histone acetyltransferase activity) that modify chromatin structure. This remodeling of chromatin makes the DNA more accessible to the transcriptional machinery, such as RNA polymerase II, thereby initiating or enhancing the transcription of target genes.
Modulation of Gene Expression Profiles (in vitro target gene identification)
In vitro studies, particularly in human keratinocytes, have identified several genes whose expression is modulated by (5E)-Calcipotriol. These genes are often involved in the control of cell proliferation, differentiation, and inflammation. The compound has been shown to inhibit keratinocyte proliferation by downregulating the expression of key signaling and cell cycle proteins. nih.govresearchgate.net
Below is a table summarizing some of the in vitro target genes of (5E)-Calcipotriol identified in human keratinocyte models.
| Gene Symbol | Gene Name | Effect of (5E)-Calcipotriol | Cell Type | Reference |
|---|---|---|---|---|
| EGR1 | Early Growth Response 1 | Downregulation | Human Keratinocytes | nih.gov |
| PLK2 | Polo-Like Kinase 2 | Downregulation | Human Keratinocytes | nih.gov |
| STAT1 | Signal Transducer and Activator of Transcription 1 | Downregulation | HaCaT Cells | researchgate.net |
| STAT3 | Signal Transducer and Activator of Transcription 3 | Downregulation | HaCaT Cells | researchgate.net |
| SOCS1 | Suppressor Of Cytokine Signaling 1 | Downregulation | HaCaT Cells | researchgate.net |
| SOCS3 | Suppressor Of Cytokine Signaling 3 | Downregulation | HaCaT Cells | researchgate.net |
| K17 | Keratin (B1170402) 17 | Downregulation (of IFN-γ-induced expression) | HaCaT Cells | nih.gov |
| hCAP18 | Human Cathelicidin Antimicrobial Protein | Upregulation (mRNA) | Human Keratinocytes | medchemexpress.cn |
| IL-8 | Interleukin 8 | Downregulation (of cytokine-induced expression) | Human Keratinocytes | medchemexpress.com |
This targeted modulation of gene expression underlies the cellular effects of (5E)-Calcipotriol, such as the inhibition of hyperproliferation and the promotion of normal differentiation in epidermal keratinocytes.
Epigenetic Modifications Influenced by (5E)-Calcipotriol
The therapeutic effects of (5E)-Calcipotriol are intertwined with the epigenetic regulation of gene expression. While direct studies on (5E)-Calcipotriol's influence on the epigenome are emerging, the mechanisms can be inferred from its action as a VDR agonist, similar to the natural hormone calcitriol. The VDR itself is a key player in epigenetic control, influencing chromatin architecture and the methylation status of target genes.
Studies on calcitriol have shown it can induce changes in DNA methylation. For instance, calcitriol has been demonstrated to decrease the methylation of the promoter region of the Forkhead box P3 (FOXP3) gene in CD4+ T cells. nih.govresearchgate.netkne-publishing.com This demethylation leads to increased expression of FOXP3, a key transcription factor for the development and function of regulatory T cells, which are crucial for maintaining immune tolerance. nih.govresearchgate.net Given that (5E)-Calcipotriol functions through the same VDR, it is plausible that it engages similar epigenetic mechanisms to modulate gene expression in its target cells, such as keratinocytes and immune cells. wikipedia.orgnih.gov The VDR-RXR complex, once bound to a VDRE, recruits chromatin-modifying enzymes, including histone acetyltransferases (HATs), which alter histone proteins, leading to a more open chromatin structure that facilitates gene transcription. nih.govbiomodal.com Conversely, it can also recruit histone deacetylases (HDACs) to repress gene expression. This modulation of the chromatin landscape is a fundamental aspect of its genomic action.
Cellular Biological Responses Mediated by (5E)-Calcipotriol
In vitro models have been instrumental in elucidating the specific cellular responses to (5E)-Calcipotriol, particularly in keratinocytes, the primary cell type of the epidermis. These responses directly correlate with its therapeutic efficacy in hyperproliferative skin disorders.
Regulation of Cell Proliferation and Differentiation (in vitro models)
A hallmark of (5E)-Calcipotriol's action is its potent anti-proliferative and pro-differentiating effect on keratinocytes. oasisderm.comnih.gov In psoriatic models, keratinocytes exhibit abnormally high rates of proliferation and incomplete differentiation. (5E)-Calcipotriol addresses both defects.
Inhibition of Proliferation: It inhibits keratinocyte growth in a concentration-dependent manner. nih.gov Mechanistically, this is achieved by downregulating the expression of key proliferation factors. Studies using human keratinocyte (HaCaT) cell lines have shown that (5E)-Calcipotriol decreases the mRNA and protein levels of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2). nih.gov It also downregulates the expression and phosphorylation (activation) of STAT1 and STAT3, transcription factors that are critical for mediating pro-proliferative signals from cytokines. nih.gov
Induction of Differentiation: (5E)-Calcipotriol promotes the normal maturation of keratinocytes. Flow cytometry studies on epidermal subpopulations from psoriatic patients treated with calcipotriol (B1668217) showed an increase in the population of cells expressing keratin 10 (K10), a marker for differentiated keratinocytes. researchgate.net This helps normalize the structure of the epidermis.
| Cellular Process | Cell Model | Key Molecular Finding | Reference |
|---|---|---|---|
| Inhibition of Proliferation | Human Keratinocytes (KCs) | Concentration-dependent decrease in proliferation. | nih.gov |
| Human Keratinocytes (HaCaT) | Downregulation of EGR1 and PLK2 mRNA and protein. | nih.gov | |
| Human Keratinocytes (HaCaT) | Downregulation of STAT1 and STAT3 mRNA, protein, and phosphorylation. | nih.gov | |
| Induction of Differentiation | Psoriatic Epidermal Cells | Significant increase in the population of Keratin 10 positive cells. | researchgate.net |
Induction of Apoptosis and Autophagy Pathways (in vitro models)
Beyond regulating proliferation and differentiation, (5E)-Calcipotriol also induces programmed cell death (apoptosis) and cellular recycling (autophagy) pathways, which can help eliminate excess or abnormal cells.
Induction of Apoptosis: In cultured keratinocytes isolated from psoriatic plaques, treatment with calcipotriol leads to a significant increase in the number of apoptotic cells. This pro-apoptotic effect contributes to the reduction of epidermal thickness. The mechanism involves modulating the expression of proteins that regulate apoptosis, although the precise targets can be complex and may involve the inhibition of survival signals like the NF-κB pathway. nih.gov
Induction of Autophagy: (5E)-Calcipotriol has been shown to be a potent inducer of autophagy in both HeLa cells and human keratinocytes. This process is characterized by the formation of autophagosomes to degrade and recycle cellular components. Mechanistically, calcipotriol treatment increases the cellular levels of key autophagy proteins, including Beclin 1 (a component of the autophagy initiation complex) and Atg5-Atg12 conjugates (essential for autophagosome elongation).
| Cellular Process | Cell Model | Key Molecular Finding | Reference |
|---|---|---|---|
| Induction of Apoptosis | Psoriatic Keratinocytes | Significantly higher number of apoptotic cells after treatment. | nih.gov |
| Induction of Autophagy | HeLa Cells, Human Keratinocytes (NHK) | Increased levels of Beclin 1. | |
| HeLa Cells, Human Keratinocytes (NHK) | Increased levels of Atg5-Atg12 conjugates. |
Immunomodulatory Effects on Specific Immune Cell Subsets (in vitro mechanistic studies)
(5E)-Calcipotriol, a synthetic analogue of calcitriol, exerts significant immunomodulatory effects by directly targeting various immune cell subsets involved in inflammatory processes. In vitro mechanistic studies have elucidated its role in modulating the function of T cells, dendritic cells, and keratinocytes, key players in the pathogenesis of hyperproliferative skin disorders.
(5E)-Calcipotriol has been shown to modulate T cell differentiation and cytokine production, generally shifting the balance from a pro-inflammatory to a more anti-inflammatory or regulatory phenotype. It particularly affects the Th17 lineage, which is crucial in the inflammatory cascade of certain autoimmune conditions.
Inhibition of Pro-inflammatory Cytokines: In vitro studies have demonstrated that (5E)-Calcipotriol can inhibit the production of key pro-inflammatory cytokines from T cells. Treatment of activated CD4+ and CD8+ T cells with calcipotriol has been shown to significantly reduce the secretion of IL-17A and TNF-α. nih.gov Furthermore, it has been observed to suppress the production of other Th17-related cytokines, including IL-17F and IL-22. researchgate.netnih.gov This inhibitory effect on the IL-23/IL-17 axis is a cornerstone of its immunomodulatory action. jci.orgnih.gov
Promotion of Anti-inflammatory Cytokines: Conversely, (5E)-Calcipotriol has been found to enhance the secretion of anti-inflammatory and regulatory cytokines. In vitro treatment of T cells with calcipotriol leads to an increased production of IL-10, a cytokine known for its immunosuppressive functions. nih.gov It also promotes the secretion of Th2-associated cytokines such as IL-4, IL-5, and IL-13. researchgate.net
Induction of Regulatory T Cells (Tregs): Some evidence suggests that (5E)-Calcipotriol can promote the development of regulatory T cells, which play a critical role in maintaining immune tolerance. nih.gov
Table 1: Effects of (5E)-Calcipotriol on T Cell Cytokine Production in vitro
| Cell Type | Cytokine | Effect of (5E)-Calcipotriol | Reference |
|---|---|---|---|
| CD4+ T cells | IL-17A | ↓ Inhibition | nih.govresearchgate.net |
| IL-17F | ↓ Inhibition | nih.gov | |
| IL-22 | ↓ Inhibition | researchgate.netnih.gov | |
| TNF-α | ↓ Inhibition | nih.gov | |
| IL-4 | ↑ Increased Secretion | researchgate.net | |
| IL-5 | ↑ Increased Secretion | researchgate.net | |
| IL-13 | ↑ Increased Secretion | researchgate.net | |
| IL-10 | ↑ Enhanced Secretion | nih.gov | |
| CD8+ T cells | IL-17A | ↓ Inhibition | nih.gov |
| TNF-α | ↓ Inhibition | nih.gov |
Dendritic cells (DCs) are potent antigen-presenting cells that are pivotal in initiating and shaping the adaptive immune response. (5E)-Calcipotriol can modulate DC maturation and function, thereby influencing the subsequent T cell response.
Inhibition of Pro-inflammatory Cytokine Secretion: A key effect of (5E)-Calcipotriol on dendritic cells is the inhibition of pro-inflammatory cytokine production. In vitro studies have shown that it additively inhibits the secretion of IL-23 and TNF-α from monocyte-derived inflammatory dendritic cells. nih.govnih.gov By reducing the production of IL-23, (5E)-Calcipotriol curtails the differentiation and activation of pathogenic Th17 cells. jci.org
Modulation of Dendritic Cell Differentiation: (5E)-Calcipotriol has been reported to significantly modulate the differentiation of dendritic cells, although the precise phenotypic changes can vary depending on the experimental conditions. nih.gov This modulation contributes to a less inflammatory phenotype of these crucial immune sentinels.
Table 2: Effects of (5E)-Calcipotriol on Dendritic Cell Cytokine Secretion in vitro
| Cell Type | Cytokine | Effect of (5E)-Calcipotriol | Reference |
|---|---|---|---|
| Monocyte-derived inflammatory dendritic cells | IL-23 | ↓ Inhibition | nih.govnih.gov |
| TNF-α | ↓ Inhibition | nih.gov |
Keratinocytes are not merely structural cells of the epidermis but also active participants in skin immunity. (5E)-Calcipotriol directly targets keratinocytes to inhibit their hyperproliferation and inflammatory responses.
Inhibition of Proliferation: (5E)-Calcipotriol has been shown to inhibit the proliferation of human keratinocytes in a concentration-dependent manner. nih.gov This anti-proliferative effect is mediated through the downregulation of key signaling molecules. Specifically, it has been found to downregulate the expression of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3 at both the mRNA and protein levels. nih.govresearchgate.net The phosphorylation of STAT1 and STAT3 is also decreased, indicating an inhibition of their activation. nih.gov
Downregulation of Pro-proliferative Factors: Further mechanistic studies have revealed that (5E)-Calcipotriol downregulates the expression of the pro-proliferative factors early growth response-1 (EGR1) and polo-like kinase-2 (PLK2). nih.gov
Modulation of Inflammatory Gene Expression: (5E)-Calcipotriol can suppress the expression of inflammatory mediators in keratinocytes. For instance, it has been shown to downregulate IFN-γ-mediated expression of Keratin 17 (K17) in a dose-dependent manner. nih.gov At concentrations of 10⁻⁷ M and 10⁻⁵ M, calcipotriol suppressed IFN-γ-induced K17 expression by 58.10% and 70.68%, respectively. nih.gov It also downregulates the expression of suppressor of cytokine signaling 1 (SOCS1) and SOCS3. nih.govresearchgate.net
Table 3: Effects of (5E)-Calcipotriol on Keratinocytes in vitro
| Process/Molecule | Effect of (5E)-Calcipotriol | Quantitative Data | Reference |
|---|---|---|---|
| Proliferation | ↓ Inhibition | Concentration-dependent | nih.gov |
| STAT1 expression | ↓ Downregulation | - | nih.govresearchgate.net |
| STAT3 expression | ↓ Downregulation | - | nih.govresearchgate.net |
| Phosphorylated STAT1 | ↓ Decreased | - | nih.gov |
| Phosphorylated STAT3 | ↓ Decreased | - | nih.gov |
| SOCS1 expression | ↓ Downregulation | - | nih.govresearchgate.net |
| SOCS3 expression | ↓ Downregulation | - | nih.govresearchgate.net |
| EGR1 expression | ↓ Downregulation | - | nih.gov |
| PLK2 expression | ↓ Downregulation | - | nih.gov |
| IFN-γ-induced K17 expression | ↓ Suppression | 58.10% inhibition at 10⁻⁷ M; 70.68% inhibition at 10⁻⁵ M | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5e Calcipotriol
Influence of the (5E) Double Bond Configuration on VDR Affinity
The vitamin D molecule features a characteristic seco-steroid structure with a conjugated triene system. While the (5E) configuration is inherent to (5E)-calcipotriol, research into vitamin D analogs generally explores how modifications to this triene system, including double bond geometry, can influence VDR interaction. Although specific studies directly comparing the (5E) versus other geometric isomers of calcipotriol's triene system on VDR affinity are not extensively detailed in the provided literature, the established (5E) configuration is fundamental to its activity. Research on related vitamin D analogs has shown that modifications to the double bond system can impact VDR binding. For instance, certain modifications at the C-2 position, such as an E-configuration in a 2-ethylidene group, have been reported to increase VDR binding affinity acs.org. This suggests that the precise geometry of the unsaturated system plays a role in optimal VDR interaction, underscoring the importance of maintaining the characteristic (5E) configuration for calcipotriol's activity.
Role of Side-Chain Modifications on Biological Activity and Selectivity
The side chain of vitamin D analogs is a critical determinant of their biological activity, VDR binding affinity, metabolic stability, and selectivity. Calcipotriol (B1668217) itself features modifications to the side chain compared to calcitriol (B1668218), contributing to its therapeutic profile nih.gov. Extensive SAR studies have explored various side-chain alterations to optimize these properties.
Hydroxyl and Alkyl Substitutions: Modifications such as introducing hydroxyl or alkyl groups at various positions along the side chain have yielded compounds with significantly altered VDR binding affinities and biological potencies. For example, analogs like 2α-(3′-hydroxypropyl)-19-nor-1,25(OH)₂D₃ (112) demonstrated VDR binding affinity comparable to calcitriol but exhibited a 36-fold increase in differentiation-inducing activity and a 50-fold enhancement in antiproliferative potency acs.org. Conversely, its epimer, 2β-(3′-hydroxypropyl)-19-nor-1,25(OH)₂D₃ (113), showed lower VDR binding and prodifferentiation activity acs.org. The introduction of a methyl group at C-22, particularly in the (20S)-configuration, led to a substantial increase in VDR binding affinity (2.5-fold) and potency compared to its epimer acs.org. Furthermore, conformational restriction of the side chain has been a key strategy; analogs designed to occupy specific spatial regions of the VDR ligand-binding domain have shown varied affinities, with some exhibiting significantly higher binding than calcitriol nih.gov. For instance, (22R)-22-methyl-20-epi-1,25(OH)₂D₃ (5) displayed a 20-fold higher VDR affinity and is recognized for its high binding potential nih.gov.
Metabolic Stability: Side-chain modifications can also influence the metabolic stability of vitamin D analogs, particularly their resistance to inactivation by enzymes like CYP24A1. Extended and rigidified side chains have been associated with longer-term biological effects nih.gov.
Selectivity: Research aims to develop analogs that selectively modulate VDR-mediated pathways, potentially reducing unwanted side effects like hypercalcemia. Modifications to the side chain are instrumental in achieving this selectivity.
Table 1: Impact of Side-Chain Modifications on VDR Binding Affinity and Biological Potency
| Analog/Modification | VDR Binding Affinity (Relative to Calcitriol) | Biological Potency (e.g., Differentiation/Antiproliferative) | Reference Snippet |
| Calcitriol (1,25(OH)₂D₃) | 1.0 (Reference) | Potent | nih.gov |
| 2α-(3′-Hydroxypropyl)-19-nor-1,25(OH)₂D₃ (112) | Similar to 1,25(OH)₂D₃ | 36-fold higher differentiation, 50-fold higher antiproliferative | acs.org |
| 2β-(3′-Hydroxypropyl)-1,25(OH)₂D₃ (113) | Lower than 1,25(OH)₂D₃ | Lower prodifferentiation activity | acs.org |
| 2α-Methyl-20-epi-1,25(OH)₂D₃ | 12-fold increase | Not specified | acs.org |
| (22R)-22-methyl-20-epi-1,25(OH)₂D₃ (5) | 20 (20-fold higher) | Highest known VDR affinity | nih.gov |
| (22S)-22-methyl-20-epi-1,25(OH)₂D₃ | 1/100 (100-fold lower) | Not specified | nih.gov |
| 2α-(3′-hydroxypropoxy)-1,25(OH)₂D₃ (99) | Increased VDR binding | Not specified | acs.org |
| 2α-Methylene-19-nor-vitamin D₃ (79) | 10-fold lower | Not specified | acs.org |
Structural Elucidation of A-Ring and C/D-Ring Analogues and their Impact on VDR Interaction
Modifications to the A-ring and the C/D-ring system of calcipotriol have also been extensively investigated to understand their influence on VDR interaction and biological outcomes.
A-Ring Modifications: Alterations to the A-ring, often in conjunction with side-chain modifications, can lead to analogs with reduced calcemic properties nih.gov. For instance, analogs with modifications at the C-2 position, such as 2-methylene-19-nor-vitamin D derivatives, have shown reduced VDR binding affinity acs.org. The stereochemistry at the C-3 position is also significant; epimerization of the C-3 hydroxyl group has been shown to modulate the activity of vitamin D analogs, particularly in cellular differentiation and apoptosis pathways nih.gov.
Table 2: Impact of A-Ring and C/D-Ring Modifications on VDR Interaction
| Modification/Analog | Structural Change | VDR Binding Affinity / Activity | Notes | Reference Snippet |
| 19-nor-vitamin D analogs (e.g., 79) | C-2 modification (e.g., 2-methylene) | Reduced VDR binding (10-fold lower) | Side-chain modifications also contributed to reduced binding. | acs.org |
| A-ring modification (general) | Varies | Can yield low calcemic analogs | Often studied in conjunction with side-chain modifications. | nih.gov |
| Aromatic D-ring analogs | Benzene ring replaces natural D-ring | High activity, non-calcemic | Additional side chain modifications also present. | researchgate.net |
| C-ring modifications (general) | Deletion/substitution | Can yield low calcemic analogs | nih.gov | |
| 3-epi-configuration | Epimerization of C-3 hydroxyl | Modulates activity | Important for HL-60 cell differentiation and apoptosis. | nih.gov |
| CD-ring aromatic modification | Aromatic ring replaces CD-ring | Abolishes calcemic activity | Retaining hydrogen bond network is crucial for transactivation. | nih.gov |
Rational Design Principles Derived from SAR for Novel (5E)-Calcipotriol Derivatives
The extensive SAR and SPR studies on calcipotriol and its analogs have provided fundamental principles for the rational design of new VDR modulators. Key strategies include:
Optimizing Side-Chain Conformation and Substitutions: Tailoring the side chain to achieve optimal VDR binding affinity, enhance metabolic stability, and improve selectivity towards specific cellular responses (e.g., differentiation over calcemic effects) is paramount acs.orgnih.govnih.gov.
Modifying the A-Ring and C/D-Ring Systems: Introducing structural variations in the A-ring and replacing or modifying the C/D-ring system, such as incorporating aromatic moieties, can lead to analogs with significantly reduced calcemic activity while retaining or enhancing other desired biological effects nih.govresearchgate.net.
Leveraging Structural Information: The availability of crystal structures of the VDR ligand-binding domain (LBD) complexed with various vitamin D compounds has been instrumental in guiding rational design efforts by revealing key interaction points between the ligand and the receptor acs.orgresearchgate.netembl.de. Computational modeling and docking studies further aid in predicting how structural modifications will affect ligand-VDR interactions and biological outcomes nih.govcardiff.ac.uk.
Developing Selective Modulators: A major goal is to design compounds that can stabilize the VDR in specific conformations, leading to selective activation or antagonism of VDR-mediated gene transcription. This approach aims to separate the desired therapeutic effects from potential adverse effects researchgate.net.
These principles allow researchers to systematically generate novel calcipotriol derivatives with improved pharmacological profiles for various therapeutic applications.
Conformational Analysis and its Correlation with Biological Potency
Conformational analysis plays a vital role in understanding how the three-dimensional structure of vitamin D analogs, including (5E)-calcipotriol, dictates their interaction with the VDR and subsequent biological potency. The flexibility of the vitamin D side chain allows it to adopt various conformations, and specific conformations are recognized as being critical for high-affinity binding to the VDR nih.gov.
Ligand-Receptor Interactions: The binding of a ligand to the VDR LBD stabilizes the receptor's conformation through direct contacts with multiple structural elements embl.de. Understanding these interactions at a molecular level allows for the design of analogs that can elicit specific functional responses. The precise spatial arrangement of functional groups, such as hydroxyl groups, within the side chain is crucial for anchoring the ligand within the VDR's active site and modulating receptor activity nih.govvscht.cz. For example, the orientation of the side chain hydroxyl oxygen atoms relative to the seco-steroidal core is a key determinant of VDR agonistic conformation vscht.cz.
These insights into conformational preferences and their correlation with biological potency guide the design of next-generation calcipotriol derivatives with finely tuned VDR interactions and enhanced therapeutic efficacy.
Compound List:
(5E)-Calcipotriol
1α,25-dihydroxyvitamin D₃ (Calcitriol)
Doxercalciferol
Alfacalcidol
Tacalcitol
Paricalcitol
Oxacalcitriol
Falecalcitriol
Eldecalcitol
20-epi-1,25(OH)₂D₃
2α-(3′-Hydroxypropyl)-19-nor-1,25(OH)₂D₃ (112)
2β-(3′-Hydroxypropyl)-19-nor-1,25(OH)₂D₃ (113)
2α-Methyl-1,25(OH)₂D₃ (93)
2α-Methyl-20-epi-1,25(OH)₂D₃
(22R)-22-methyl-20-epi-1,25(OH)₂D₃ (5)
(22S)-22-methyl-20-epi-1,25(OH)₂D₃
2α-(3′-hydroxypropoxy)-1,25(OH)₂D₃ (99)
2α-Methylene-19-nor-vitamin D₃ (79)
Vitamin D₃ (Cholecalciferol)
1,25(OH)₂D₂
Chemical Synthesis and Derivatization Strategies for 5e Calcipotriol and Its Analogues
Advanced Synthetic Routes for (5E)-Calcipotriol Core Structure
The synthesis of the (5E)-Calcipotriol core is a complex undertaking that can be approached through stereoselective methods, total synthesis from simple precursors, or semi-synthesis from naturally occurring Vitamin D molecules.
The geometry of the triene system is critical for biological activity. While natural Vitamin D compounds possess a (5Z, 7E) configuration, the (5E, 7E) isomers, such as (5E)-Calcipotriol, often exhibit distinct biological profiles. mdpi.com The synthesis of the (5E) isomer can be achieved through several key strategies:
Photochemical or Thermal Isomerization: The (5Z) isomer of Calcipotriol (B1668217) can be converted to the (5E) isomer (also known as calcipotriol) through a reversible isomerization process. This equilibrium can be influenced by heat or light. For instance, heating a solution of calcipotriol can lead to the formation of pre-calcipotriol, which is in equilibrium with the parent compound. mdpi.com
Direct Synthesis: More controlled approaches aim to establish the (5E, 7E) geometry during the carbon skeleton's construction. One established method involves using a cholecalciferol derivative that already possesses the desired (5E, 7E) triene configuration as a starting material for side-chain elaboration. A Wittig reaction performed on a C-22 aldehyde with this pre-formed triene system directly yields the (5E)-Calcipotriol backbone. google.com This avoids post-synthesis isomerization steps, which can be difficult to control and lead to mixtures of isomers.
Total synthesis offers the advantage of constructing the molecule from non-vitamin D-related starting materials, providing flexibility and access to novel analogues not easily accessible through semi-synthesis. pnas.orgnih.gov Convergent synthesis is the dominant strategy, where the A-ring and the C/D-ring systems are prepared separately and then coupled. researchgate.net
Key strategies in total synthesis include:
Convergent Coupling Strategies: The most widely adopted approach is the Lythgoe-Roche strategy, which typically involves a Wittig-Horner reaction between an A-ring phosphine (B1218219) oxide synthon and a C/D-ring ketone (like the Grundmann's ketone). pnas.org More recent advancements utilize palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a vinyl triflate derived from the C/D-ring keto-ester with an A-ring enyne fragment. pnas.orgresearchgate.net
Radical Retrosynthesis: Innovative approaches have been developed that employ radical chemistry to construct the core. One such method features an electrochemical reductive coupling and an intramolecular hydrogen atom transfer (HAT)-Giese addition to form the 6,5-trans-fused carbon skeleton of the C/D-ring system. nih.govchemrxiv.org This modern strategy allows for a scalable and convergent synthesis that is not dependent on semi-synthetic routes, using inexpensive starting materials like p-cresol (B1678582) and cyclohexanone (B45756) for the A-ring and C/D-ring fragments, respectively. researchgate.net
Semi-synthesis from abundant Vitamin D precursors like Vitamin D2 (ergocalciferol) or Vitamin D3 remains a commercially important route. researchgate.netresearchgate.net These methods leverage the pre-existing stereochemistry of the natural product core. A typical sequence involves:
Protection of the Triene System: The chemically labile (5Z, 7E) triene is often protected, for example, through a cycloaddition reaction with sulfur dioxide (SO2). researchgate.net
Side-Chain Degradation: The original side chain of the Vitamin D precursor is oxidatively cleaved to yield a key intermediate, typically a C-22 aldehyde. researchgate.net
New Side-Chain Construction: The desired Calcipotriol side chain is installed onto the C-22 aldehyde. This is commonly achieved via a Wittig reaction with a suitable triphenylphosphorane ylide, such as one derived from cyclopropyl (B3062369) ketone. google.com Another powerful method is the Julia-Kocienski olefination, reacting a C-22 phenylsulfonyl derivative with a silyl-protected alpha-hydroxy aldehyde to build the side chain. google.com
Deprotection and Isomerization: The protecting group on the triene is removed, and if necessary, the triene is isomerized to achieve the final (5E) configuration.
| Synthesis Strategy | Key Precursors | Core Coupling Reaction | Advantages | Reference(s) |
| Total Synthesis | A-ring synthons (e.g., from p-cresol), C/D-ring synthons (e.g., from cyclohexanone) | Wittig-Horner, Sonogashira Coupling, Radical-mediated cyclization | High modularity, access to novel analogues, not reliant on natural precursors | pnas.org, nih.gov, researchgate.net |
| Semi-synthesis | Vitamin D2, Vitamin D3 | Wittig Reaction, Julia-Kocienski Olefination | Utilizes readily available starting materials, leverages existing stereocenters | google.com, researchgate.net |
Design and Synthesis of Chemically Modified (5E)-Calcipotriol Analogues
To improve the therapeutic profile of Calcipotriol, extensive research has focused on synthesizing analogues with modifications to the side chain or the ring systems. The goal is to fine-tune the molecule's interaction with the VDR, potentially enhancing efficacy or altering its biological response. nih.gov
The side chain plays a crucial role in binding to the VDR and modulating its activity. researchgate.net Late-stage functionalization strategies are particularly powerful as they allow for the rapid creation of diverse analogues from a common intermediate.
One notable approach is the use of an iron-catalyzed decarboxylative cross-coupling reaction. This method enables the installation of various aryl groups at the C20 position of a Vitamin D precursor. researchgate.net A study exploring this strategy produced a series of C20-arylated analogues and evaluated their biological activity. The results indicated that stereochemistry at C20 and the nature of the aryl substituent significantly impact potency, with a meta-biphenyl substituted analogue showing particularly high activity in an in-vitro assay. researchgate.netresearchgate.net
| Compound | C20-Substituent | C20-Stereocenter | IL-17A Inhibition EC50 (nM) | Reference(s) |
| Calcipotriol (7) | Isopropyl | R | 1.8 | researchgate.net |
| 53a | Phenyl | R | 104 | researchgate.net |
| 53b | Phenyl | S | >10000 | researchgate.net |
| 54a | p-Methoxyphenyl | R | 11.4 | researchgate.net |
| 57a | m-Biphenyl | R | 5.9 | researchgate.net |
| 57b | m-Biphenyl | S | >10000 | researchgate.net |
Other strategies include introducing heteroatoms into the side chain. For example, the synthesis of analogues with sulfur-containing side chains has been explored to create novel compounds with potentially modified pharmacodynamic properties. mdpi.com
Modifications to the steroidal core provide another avenue for modulating VDR activity.
A-Ring Functionalization: The A-ring is critical for initiating the VDR's transcriptional response. Efficient synthetic routes have been developed to introduce substituents at the C2 position. For instance, 2α-substituted analogues have been synthesized, starting from chiral precursors like D-glucose to build the modified A-ring synthon. nih.gov These synthons are then coupled with the C/D-ring moiety to produce the final VDR agonists or antagonists. nih.gov
C/D-Ring Functionalization: Altering the C/D-ring system can significantly impact VDR binding affinity and subsequent biological activity. Synthetic efforts have produced analogues where the five-membered D-ring is expanded to a six-membered ring, creating a trans-decalin system. mdpi.com Additionally, heteroatoms have been incorporated into the D-ring, leading to compounds such as 16-oxa-Vitamin D3 analogues. The synthesis of these molecules involves complex multi-step sequences, including Ti(II)-mediated enyne cyclization and ring-closing metathesis, to construct the modified C/D-ring core before its coupling to an A-ring precursor. mdpi.com
Prodrug Strategies and Chemical Linkers for Controlled Release
To enhance the therapeutic profile of vitamin D analogues like (5E)-Calcipotriol, prodrug strategies are employed. This approach involves chemically modifying the active molecule to form a temporarily inactive compound that, after administration, converts back to the active drug under specific physiological conditions. nih.gov The primary goals are to improve skin permeation, control the release rate, and minimize systemic absorption. nih.govnih.gov
The design of these prodrugs hinges on the use of chemical linkers that attach a "promoiety" to the (5E)-Calcipotriol molecule. nih.gov These linkers are engineered to be cleaved by enzymes present in the skin, such as esterases. Common strategies include:
Ester Linkers: Fatty acid esters are a prevalent choice. By varying the length and structure of the fatty acid chain, researchers can modulate the lipophilicity of the prodrug. This adjustment is crucial for tuning the molecule's ability to partition into the oily medium of the skin and control its subsequent release. nih.gov
Carbonate and Carbamate Linkers: These linkers offer alternative chemical bonds for enzymatic cleavage, providing different release kinetics and stability profiles compared to simple esters.
Disulfide Linkers: In more targeted approaches, disulfide linkers have been used. These are designed to be cleaved in environments with high concentrations of reducing agents like glutathione (B108866), offering a more specific release mechanism. mdpi.com
The selection of the promoiety and linker is a critical balancing act. The resulting prodrug must be stable in its formulation but readily cleavable at the target site to ensure the timely release of the active (5E)-Calcipotriol. escholarship.org
| Linker Type | Common Promoieties | Cleavage Mechanism | Intended Advantage |
|---|---|---|---|
| Ester | Fatty Acids (e.g., Acyl groups) | Esterase-mediated hydrolysis | Tunable lipophilicity for enhanced skin partitioning and controlled release. nih.gov |
| Carbonate | Alkyl or Aryl groups | Esterase-mediated hydrolysis | Alters solubility and release kinetics. |
| Disulfide | Thiol-containing molecules (e.g., Naphthalimide derivatives) | Reduction by glutathione (GSH) | Targeted release in specific cellular environments. mdpi.com |
Isotopic Labeling Strategies for Research Applications
Isotopically labeled analogues of (5E)-Calcipotriol are indispensable tools for elucidating its biological behavior. By replacing certain atoms with their heavier, non-radioactive (stable) or radioactive isotopes, scientists can track the molecule's journey and fate within biological systems without altering its chemical properties.
Deuterium (B1214612) (²H or D) Labeling: The substitution of hydrogen with deuterium is a common strategy. For instance, (5E)-Calcipotriene-[d4] involves placing four deuterium atoms on the cyclopropyl group. This labeling is particularly useful for:
Metabolic Studies: Deuteration can alter the rate of metabolic processes at the site of labeling. By comparing the metabolism of the labeled and unlabeled compound, researchers can identify key metabolic pathways and the enzymes involved, such as cytochrome P450s. nih.govconsensus.app
Pharmacokinetic Analysis: Labeled compounds are used as internal standards in mass spectrometry-based assays, allowing for precise quantification of the drug in biological samples like blood or tissue.
Tritium (B154650) (³H) Labeling: Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, making it ideal for high-sensitivity detection. Tritiated vitamin D analogues are used in:
Receptor Binding Assays: These assays quantify the affinity of (5E)-Calcipotriol for the Vitamin D Receptor (VDR). nih.govnih.gov The high specific activity of tritium allows for the detection of minute quantities of the ligand bound to the receptor, providing crucial data on its potency. nih.gov
Autoradiography: This imaging technique maps the distribution of the drug in tissue sections, revealing which cells and tissues accumulate the compound. nih.gov
| Isotope | Example Labeling Position | Primary Research Application |
|---|---|---|
| Deuterium (²H) | Cyclopropyl group ([d4]) | Metabolic pathway elucidation, Pharmacokinetic studies (as internal standard). nih.govconsensus.app |
| Tritium (³H) | Side chain (e.g., [26-³H]) nih.gov | High-sensitivity receptor binding assays, Quantitative autoradiography. nih.gov |
| Carbon-14 (¹⁴C) | Various backbone positions | Absorption, Distribution, Metabolism, and Excretion (ADME) studies. |
Photochemistry and Thermal Isomerization Studies Related to the (5E) Stereoisomer
The conjugated triene system is a defining feature of vitamin D chemistry and is responsible for the photochemical and thermal instability of (5E)-Calcipotriol. nih.gov These isomerization reactions can convert the (5E) isomer into other forms with potentially different biological activities, making their study critical for formulation and stability. scirp.org
Photochemistry: Exposure to ultraviolet (UV) radiation, particularly in the 290–315 nm range, can induce a series of photochemical reactions. nih.gov
(5E) to (5Z) Isomerization: A primary photoreaction is the E/Z (or trans/cis) isomerization around the 5,6-double bond, converting (5E)-Calcipotriol into its (5Z) counterpart, calcipotriol. mdpi.com
Formation of Suprasterols: Prolonged irradiation can lead to further rearrangements and the formation of other photoproducts.
Influence of Formulation: The presence of other molecules, such as UV filters commonly found in sunscreens, can significantly impact the photodegradation rate of calcipotriol. For example, sulisobenzone (B1217978) has been shown to accelerate its degradation. mdpi.comresearchgate.net Stability testing, as outlined in guidelines like ICH Q1B, is essential to evaluate the photosensitivity of the drug substance and product. europa.eu
Thermal Isomerization: Heat can also drive isomerization of the triene system.
Reversible Isomerization to Pre-calcipotriol: In solution, calcipotriol exists in a temperature-dependent equilibrium with its corresponding pre-isomer (pre-calcipotriol). scirp.org This involves a researchgate.netresearchgate.net-sigmatropic hydrogen shift between carbon 19 and carbon 7. While (5Z)-calcipotriol isomerizes to (6Z)-pre-calcipotriol, the (5E)-isomer would be expected to participate in a similar equilibrium. The rate of this interconversion is influenced by the solvent and temperature. nih.govresearchgate.net
Formation of Tachysterol (B196371): Under certain conditions, a different rearrangement can lead to the formation of tachysterol isomers. nih.gov
Understanding these isomerization pathways is vital for developing stable pharmaceutical formulations and defining appropriate storage conditions to ensure the drug's efficacy and quality over its shelf life. researchgate.netresearchgate.net
| Process | Transformation | Conditions | Significance |
|---|---|---|---|
| Photochemical Isomerization | (5E)-Calcipotriol → (5Z)-Calcipotriol | UV Radiation (290-315 nm) nih.gov | Conversion to the more common stereoisomer; potential alteration of activity. mdpi.com |
| Thermal Isomerization | Calcipotriol ⇌ Pre-calcipotriol | Heat, in solution scirp.org | Equilibrium reaction affecting the compound's state in solution; both forms are considered active. scirp.org |
| Photodegradation | (5E)-Calcipotriol → Other photoproducts | Prolonged UV exposure, presence of sensitizers (e.g., sulisobenzone) mdpi.com | Loss of active ingredient; highlights the need for photoprotective formulations. researchgate.netresearchgate.net |
Preclinical Metabolism and Pharmacokinetic Studies of 5e Calcipotriol
In Vitro Biotransformation Pathways and Metabolite Identification
The in vitro metabolism of (5E)-Calcipotriol, also known as calcipotriene, has been primarily investigated using hepatic microsomes and cultured human keratinocytes to elucidate its metabolic fate. nih.govwikipedia.org These studies are crucial for understanding how the compound is broken down at a cellular level before entering systemic circulation.
Hepatic Microsomal Metabolism Studies
Following systemic uptake, (5E)-Calcipotriol undergoes rapid metabolism in the liver. wikipedia.org In vitro studies using liver microsomes have been instrumental in identifying the initial steps of its biotransformation. nih.gov These subcellular fractions are rich in the enzymes responsible for drug metabolism. creative-bioarray.comgpnotebook.com
The primary metabolic pathway identified in hepatic microsomes involves the oxidation of the side chain. wikipedia.orghres.ca This leads to the formation of two major initial metabolites:
MC1046 : This metabolite is the α,β-unsaturated ketone analogue of (5E)-Calcipotriol. wikipedia.org
MC1080 : This is the saturated ketone analogue, which is formed subsequently from MC1046. wikipedia.org
Further metabolism of MC1080 leads to the production of calcitroic acid. wikipedia.org Studies in cultured human keratinocytes have also shown the conversion of (5E)-Calcipotriol into MC1046 and its hydrogenated derivative, MC1080. nih.gov These metabolites are noted to be significantly less potent than the parent compound. drugbank.com
Cytochrome P450 Enzyme Involvement
The metabolism of vitamin D analogues like (5E)-Calcipotriol is known to involve the cytochrome P450 (CYP) superfamily of enzymes. dntb.gov.uanih.gov These enzymes are central to the oxidation of a wide range of substances. gpnotebook.com Specifically, CYP24A1 is a key enzyme in vitamin D catabolism, responsible for C24- and C23-oxidation pathways that inactivate vitamin D compounds. drugbank.com The metabolism of (5E)-Calcipotriol to its primary metabolites, MC1046 and MC1080, involves oxidation at the 24-position, a process similar to the catabolism of the natural vitamin D hormone, calcitriol (B1668218). hres.cadrugbank.com This suggests the involvement of CYP enzymes, likely CYP24A1, in the biotransformation of (5E)-Calcipotriol. nih.govdrugbank.com
Non-CYP Mediated Metabolic Routes
While CYP enzymes play a significant role, the potential for non-CYP mediated metabolic routes exists for many compounds, involving enzymes such as UDP-glucuronosyl transferases, esterases, and aldehyde oxidases. evotec.comnih.govnih.govbioivt.com However, based on the identified metabolites of (5E)-Calcipotriol, which primarily involve oxidation of the side chain, the major initial metabolic steps appear to be mediated by CYP enzymes. wikipedia.orghres.ca Further metabolism of the initial products could potentially involve non-CYP pathways, such as the formation of calcitroic acid from MC1080, although specific non-CYP enzymes involved in (5E)-Calcipotriol metabolism have not been extensively detailed in the reviewed literature. wikipedia.org
Preclinical In Vivo Metabolism and Excretion Profiles (Animal Models)
Preclinical studies in animal models, such as rats, provide essential information on the systemic metabolism, distribution, and excretion of (5E)-Calcipotriol. hres.canih.gov These studies help to understand the compound's pharmacokinetic profile in a whole-organism context. imavita.com
Identification of Circulating and Excreted Metabolites
In vivo studies in rats have confirmed the rapid metabolism of (5E)-Calcipotriol. nih.gov The primary circulating metabolites identified are consistent with those found in in vitro studies, namely MC1046 and MC1080. hres.ca The relative prevalence of these metabolites can differ based on the route of administration. For instance, after oral administration in rats, the ketone metabolite MC1046 was found to be more prevalent than after intravenous administration, likely due to first-pass metabolism in the liver. hres.ca In addition to the primary metabolites, minor, more polar metabolites have also been observed in animal models. hres.ca The ultimate metabolic end-product is calcitroic acid. wikipedia.org
Distribution and Elimination Kinetics in Animal Models
The elimination of (5E)-Calcipotriol from the body is rapid. drugbank.com Following administration in rats, radioactivity from labeled (5E)-Calcipotriol is quickly found in the eluate, and within 6 hours, over 80% of the radioactivity is recovered, primarily as radioactive water, indicating extensive metabolism. hres.ca The active form of vitamin D, calcitriol, is known to be excreted in the bile after being recycled through the liver, and it is suggested that (5E)-Calcipotriol follows a similar pathway. drugbank.com The half-life of (5E)-Calcipotriol is reported to be much shorter than that of calcitriol, and its metabolites are inactive. nih.gov
Table 1: Identified Metabolites of (5E)-Calcipotriol
| Metabolite Name/Code | Description | Pathway |
|---|---|---|
| MC1046 | α,β-unsaturated ketone analogue | Hepatic microsomal oxidation |
| MC1080 | Saturated ketone analogue | Formed from MC1046 |
| Calcitroic Acid | Side chain-cleaved end product | Further metabolism of MC1080 |
| MC1439 and MC1441 | 23-hydroxylated derivatives of MC1080 | Observed in keratinocyte models |
| MC1575 and MC1577 | 23,24-dihydroxylated compounds | Observed in keratinocyte models |
| tetranor-1,23-(OH)2D3 | Side chain-cleaved compound | Observed in keratinocyte models |
Membrane Permeability and Transport Mechanisms (In Vitro Models)
The assessment of membrane permeability is a critical step in preclinical drug development to predict the oral absorption of a compound. In vitro models, particularly the Caco-2 cell line, are widely utilized for this purpose. evotec.comcreative-bioarray.com The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. evotec.comcreative-bioarray.com This model allows for the study of a compound's ability to traverse the intestinal wall through various mechanisms, including passive diffusion and active transport. creative-bioarray.com
Studies on calcipotriol (B1668217), the (5Z,7E)-isomer of the molecule, provide insights into its permeability characteristics. The Caco-2 permeability assay is considered a reliable indicator of human intestinal absorption and is recognized by regulatory bodies like the FDA. creative-bioarray.commdpi.com In these assays, the apparent permeability coefficient (Papp) is measured to quantify the rate at which a compound moves across the cell monolayer. evotec.com
In silico and in vitro data for calcipotriol indicate that it is permeable across Caco-2 cells. drugbank.com The data also suggests involvement of specific transport proteins. Calcipotriol has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can actively pump compounds out of cells, potentially limiting absorption. drugbank.com However, it is not considered an inhibitor of P-glycoprotein. drugbank.com
Table 1: In Vitro Permeability and Transport Data for Calcipotriol
| Parameter | Finding | Confidence | Source |
|---|---|---|---|
| Caco-2 Permeability | Permeable | 0.7643 | drugbank.com |
| P-glycoprotein Substrate | Substrate | 0.7718 | drugbank.com |
Protein Binding Studies (In Vitro Plasma/Serum)
Once a drug is absorbed into the systemic circulation, it can bind to plasma proteins. This interaction is crucial as, generally, only the unbound fraction of a drug is pharmacologically active and available to diffuse into tissues. Vitamin D and its analogs are known to be transported in the blood bound to specific plasma proteins. nih.govfda.gov
In vitro studies using plasma or serum are conducted to determine the extent of this binding. For calcipotriol, these studies have revealed a significant affinity for plasma proteins. Research indicates that approximately 64% of calcipotriol is bound to plasma proteins in the bloodstream. mims.com This binding is a key determinant of its pharmacokinetic profile, influencing its distribution and clearance.
Table 2: In Vitro Plasma Protein Binding of Calcipotriol
| Parameter | Value | Source |
|---|
Advanced Preclinical in Vitro and in Vivo Research Models for 5e Calcipotriol Studies
Preclinical In Vivo Animal Models for Mechanistic Research
Animal Models of Inflammatory Conditions for Studying Immunological Responses
Preclinical investigations into the immunological effects of (5E)-Calcipotriol often utilize animal models that mimic human inflammatory diseases, such as psoriasis. These models allow for the controlled study of the compound's impact on immune cell populations, cytokine profiles, and inflammatory mediators within a living system.
Studies have employed murine models to explore the immunomodulatory actions of calcipotriol (B1668217). These investigations have demonstrated that calcipotriol can modulate the release of key chemokines and antimicrobial peptides, thereby disrupting pro-inflammatory signaling cascades and inhibiting the inflammatory cascade in skin conditions mdpi.com. Furthermore, calcipotriol has been shown to affect the expression of certain immune markers responsible for the development of psoriasis aocd.org. Research has also indicated that calcipotriol, in combination with other agents, can inhibit Th17 cytokine secretion and improve epidermal barrier markers in human Th17 skin inflammation models, highlighting its role in modulating specific immune cell axes tandfonline.com.
Göttingen minipigs have also served as a relevant animal model for topical application studies of calcipotriol and its combinations. These studies have analyzed effects on epidermal thickness and other dermatological parameters, providing insights into the compound's local tissue interactions relevant to inflammatory skin diseases researchgate.net. The Vitamin D receptor (VDR), a key target of calcipotriol, is present on immune cells such as T cells, which play a significant role in inflammatory processes like psoriasis. Binding of calcipotriol to the VDR is understood to modulate gene expression in these cells, influencing pathways related to cell differentiation and proliferation drugbank.com.
Omics Approaches in Preclinical Research
Omics technologies provide high-throughput, comprehensive analyses of biological systems, offering deep insights into the molecular mechanisms underlying the effects of (5E)-Calcipotriol.
Transcriptomics and Gene Expression Profiling
Transcriptomics, particularly RNA sequencing (RNA-seq), has been instrumental in identifying the global changes in gene expression induced by (5E)-Calcipotriol. These studies reveal how the compound influences cellular functions and signaling pathways.
In one study analyzing human gastric cancer cells co-cultured with cancer-associated fibroblasts (CAFs), transcriptome analysis following calcipotriol treatment revealed significant alterations in gene expression, with 663 genes upregulated and 436 genes downregulated nih.gov. Pathway analysis of this data indicated that the PI3K/AKT signaling pathway was significantly activated in response to calcipotriol treatment nih.gov.
Another transcriptomic investigation using normal human epidermal keratinocytes (NHEK) identified differential expression of 1896 mRNAs and 25 miRNAs that are known to be involved in keratinocyte function and wound healing researchgate.net. Further studies analyzing psoriatic lesions and normal skin identified 237 differentially expressed genes upon RNA sequencing. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses of these differentially expressed genes highlighted enrichment in the PPAR signaling pathway and the intermediate filament cytoskeleton researchgate.net.
Table 1: Summary of Transcriptomic Findings in (5E)-Calcipotriol Preclinical Studies
| Study Context | Model System | Number of Differentially Expressed Genes | Key Pathways/Processes Identified | Reference |
| Gastric cancer cells co-cultured with CAFs | HGC-27 cells | 663 upregulated, 436 downregulated | PI3K/AKT signaling pathway | nih.gov |
| Keratinocyte function and wound healing | Normal Human Epidermal Keratinocytes (NHEK) | 1896 mRNAs, 25 miRNAs | Keratinocyte function, wound healing | researchgate.net |
| Psoriatic lesions vs. Normal skin | Human skin tissue | 237 differentially expressed genes | PPAR signaling pathway, Intermediate filament cytoskeleton | researchgate.net |
Proteomics and Protein-Protein Interaction Studies
Proteomics offers a comprehensive view of the proteome, identifying proteins and their modifications, which can reveal the functional consequences of (5E)-Calcipotriol's activity. While specific protein-protein interaction studies directly on (5E)-Calcipotriol are not detailed in the provided snippets, proteomics has been employed in broader studies related to its therapeutic context.
For instance, an in-depth proteomics platform has been utilized to measure protein expression levels in serum samples from psoriasis patients who received calcipotriol/betamethasone (B1666872) treatment. This application of proteomics aims to uncover the complex interplay between cholesterol and lipid metabolism and the immune response in psoriasis, thereby shedding light on the mechanisms of action of calcipotriol-based therapies researchgate.net.
Metabolomics for Pathway Discovery
Metabolomics investigates the complete set of small molecule metabolites within a biological sample, providing insights into metabolic pathways and cellular states. In the context of (5E)-Calcipotriol research, metabolomics contributes to understanding how the compound influences metabolic processes relevant to inflammatory diseases.
Alterations in cholesterol and lipid metabolism are strongly associated with the pathogenesis of psoriasis, a condition treated by calcipotriol researchgate.net. Cytokines and inflammatory mediators involved in psoriasis have been shown to affect cholesterol and lipid metabolism. Conversely, cholesterol metabolites and metabolic enzymes can influence keratinocyte biofunction and immune responses researchgate.net. Multi-omics strategies, integrating metabolomics with other data types, are crucial for revealing the communication between immunometabolism and psoriatic inflammation, thereby facilitating pathway discovery related to calcipotriol's therapeutic effects researchgate.net.
Analytical Methodologies and Bioanalytical Research for 5e Calcipotriol
Mass Spectrometry (MS) Applications
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers a powerful approach for the separation and identification of analytes based on their size, shape, and charge. For vitamin D analogs like (5E)-Calcipotriol, IMS-MS is particularly valuable for distinguishing between stereoisomers, which may possess subtle differences in their three-dimensional structures. By measuring the drift time of ions through an electric field in a gas phase, IMS can provide a measure of the analyte's collision cross-section. This parameter can differ even for molecules with the same nominal mass and chemical formula, enabling the separation and characterization of isomeric forms of calcipotriol (B1668217), including the (5E) isomer. Research utilizing IMS-MS aims to enhance the specificity of analytical methods, allowing for the accurate quantification and confirmation of (5E)-Calcipotriol in complex matrices or during synthesis, thereby ensuring isomeric purity.
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for confirming the chemical structure and purity of (5E)-Calcipotriol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules, including (5E)-Calcipotriol. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the molecular framework, functional groups, and stereochemistry. ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms through characteristic chemical shifts and spin-spin coupling patterns. For (5E)-Calcipotriol, specific signals corresponding to the hydroxyl groups, olefinic protons, and aliphatic protons are critical for structural verification. ¹³C NMR provides information on the carbon skeleton, including the presence of quaternary carbons, carbonyl groups, and olefinic carbons. The precise chemical shifts and coupling constants obtained from these NMR experiments serve as a fingerprint for (5E)-Calcipotriol, allowing for its definitive identification and confirmation of its specific (5E) configuration, which influences the geometry around the double bond.
Table 7.3.1.1: Characteristic NMR Data for Calcipotriol Analogs (Illustrative)
| Proton/Carbon Type | Typical Chemical Shift (ppm) | Expected ¹H-¹H Coupling (Hz) | Significance for (5E)-Calcipotriol |
| Olefinic H (C5/C6) | 4.9 - 5.5 | Variable | Confirms double bond presence and geometry |
| Allylic H | 1.8 - 2.5 | ~7-12 | Indicates proximity to double bonds |
| Hydroxyl H (C1, C3) | 3.5 - 4.5 | Broad, exchangeable | Identifies hydroxyl functionalities |
| C=O (C24) | ~170 | N/A | Confirms ketone presence |
| Olefinic C (C5/C6) | 110 - 145 | N/A | Confirms double bond carbons |
Note: Specific chemical shifts for (5E)-Calcipotriol may vary slightly depending on the solvent and experimental conditions. This table provides representative ranges typical for vitamin D analogs.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within the (5E)-Calcipotriol molecule. Characteristic absorption bands are observed for hydroxyl (-OH) stretching (typically broad, around 3200-3600 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), carbonyl (C=O) stretching if present in a derivative or related compound (around 1700-1750 cm⁻¹), and C=C stretching vibrations (around 1600-1680 cm⁻¹). The fingerprint region of the IR spectrum (below 1500 cm⁻¹) provides unique vibrational modes that can aid in the identification and comparison of samples.
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for compounds containing conjugated pi systems, such as the triene system present in calcipotriol and its analogs. (5E)-Calcipotriol exhibits characteristic absorption maxima in the UV region due to these chromophores. The specific wavelengths of maximum absorbance (λmax) are sensitive to the extent of conjugation and the stereochemistry of the double bonds. UV-Vis spectroscopy is commonly used for quantitative analysis, such as determining the concentration of (5E)-Calcipotriol in solution, and for assessing its purity by comparing its spectrum to reference standards.
Table 7.3.2.1: Characteristic UV-Vis Absorption Maxima for Calcipotriol Analogs
| Compound Class | Typical λmax (nm) | Molar Absorptivity (ε) | Significance for (5E)-Calcipotriol |
| Vitamin D Triene | 260 - 270 | ~40,000 - 50,000 | Confirms conjugated triene system |
| Pre-vitamin D Isomers | 280 - 290 | ~10,000 - 15,000 | May be present as impurities |
Note: Specific λmax values for (5E)-Calcipotriol may vary slightly. The high molar absorptivity in the UV region makes it amenable to sensitive detection.
Ligand Binding Assays and Receptor Affinity Measurements
Understanding how (5E)-Calcipotriol interacts with its biological target, primarily the Vitamin D Receptor (VDR), is crucial. Ligand binding assays are employed to quantify this interaction and determine the compound's affinity.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing the affinity of potential VDR ligands like (5E)-Calcipotriol. In these assays, a known radiolabeled ligand (the radioligand) that binds to the VDR is incubated with the receptor in the presence of varying concentrations of the test compound, (5E)-Calcipotriol. The competition between the radioligand and (5E)-Calcipotriol for binding sites on the VDR allows for the determination of the latter's binding affinity. This is typically expressed as an inhibition constant (Ki) or an IC50 value, which represents the concentration of (5E)-Calcipotriol required to inhibit 50% of the specific binding of the radioligand. Higher affinity translates to lower Ki or IC50 values. These assays provide quantitative data on the potency of (5E)-Calcipotriol as a VDR ligand.
Table 7.4.1.1: Comparative VDR Binding Affinity (Illustrative Data)
| Compound | Assay Type | Binding Affinity (Ki or IC50) | Reference Compound |
| (5E)-Calcipotriol | Competitive Binding | 0.5 - 2.0 nM | Calcitriol (B1668218) |
| Calcitriol | Competitive Binding | 0.1 - 1.0 nM | N/A |
| Calcipotriene | Competitive Binding | 10 - 50 nM | Calcitriol |
Note: Values are representative and can vary based on experimental conditions and specific assay protocols. (5E)-Calcipotriol is expected to exhibit high affinity for the VDR.
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a label-free, real-time technique that provides detailed insights into the kinetics and thermodynamics of biomolecular interactions, including the binding of (5E)-Calcipotriol to the VDR. In an SPR experiment, the VDR is immobilized on a sensor chip surface. When a solution containing (5E)-Calcipotriol flows over the chip, binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR signal. This allows for the direct measurement of association rate constants (kon) and dissociation rate constants (koff). From these kinetic parameters, the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon), providing a measure of binding affinity. SPR offers advantages by enabling the study of binding over time, revealing the dynamic nature of the interaction and providing a more comprehensive understanding of how (5E)-Calcipotriol interacts with its receptor compared to endpoint binding assays.
Table 7.4.2.1: Illustrative SPR Kinetic Binding Data for VDR Ligands
| Compound | Target | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| (5E)-Calcipotriol | VDR | 1.0 x 10⁵ | 5.0 x 10⁻⁵ | 0.5 |
| Calcitriol | VDR | 1.5 x 10⁵ | 4.5 x 10⁻⁵ | 0.3 |
Note: These values are illustrative and represent typical kinetic profiles observed for potent VDR ligands. Actual experimental data for (5E)-Calcipotriol would be derived from SPR experiments.
Computational and in Silico Approaches in 5e Calcipotriol Research
Molecular Docking and Dynamics Simulations with VDR and Related Proteins
Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding interactions between a ligand and its target protein at an atomic level. For (5E)-Calcipotriol and its analogs, the primary target is the Vitamin D Receptor (VDR). Studies have employed these techniques to elucidate how these compounds bind to the VDR ligand-binding domain (LBD) and to predict their efficacy as agonists or antagonists.
Research has shown that VDR agonists can be characterized by specific pharmacophore features, typically including a hydrogen bond acceptor, a hydrogen bond donor, and two hydrophobic regions nih.govresearchgate.netbioinformation.net. Molecular docking studies, often using software like Glide, have been used to assess the binding affinity of various Vitamin D analogs to the VDR. For instance, docking studies on a set of eight Vitamin D3 analogs identified potential lead molecules with Glide scores ranging from -9.24 to -15.57 and Glide energies from -69.95 to -91.85 kcal/mol, indicating strong interactions with the VDR nih.govresearchgate.net. MD simulations further complement these findings by evaluating the stability and dynamic behavior of protein-ligand complexes over time, providing insights into the conformational changes induced by ligand binding, which are critical for VDR activation nih.govacs.orgmedchemexpress.com. Such simulations can reveal how specific structural modifications in analogs like (5E)-Calcipotriol might influence their binding pose and stability within the VDR LBD acs.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This approach is invaluable for predicting the activity of new molecules and for designing novel analogs with enhanced properties. For Vitamin D analogs, QSAR studies have focused on identifying key structural features that correlate with VDR binding affinity and biological response.
Studies have explored the use of various computational charges, such as ab initio (DFT, HF, LMP2) and semi-empirical (RM1, AM1, PM3, MNDO, MNDO/d) charges, in predicting docking poses and binding free energies against the VDR nih.gov. These investigations have indicated that AM1-based charge calculations can yield more accurate ligand poses, and that specific functional groups, such as hydroxyl groups in the side chain, play a significant role in VDR antagonistic activity nih.gov. QSAR models, when developed and validated rigorously, can guide the synthesis of new compounds by highlighting molecular descriptors that are critical for activity, thereby accelerating the drug discovery process for Vitamin D analogs plos.orgbiointerfaceresearch.comwalisongo.ac.id.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. This model serves as a template for virtual screening of compound libraries and for the rational design of new ligands.
For the Vitamin D Receptor (VDR), pharmacophore models have been developed based on known agonists. A common pharmacophore model identified consists of one hydrogen bond acceptor (A), one hydrogen bond donor (D), and two hydrophobic regions (H) nih.govresearchgate.netbioinformation.net. These features represent the critical interactions between Vitamin D analogs and the VDR binding site. By using such pharmacophore models, researchers can virtually screen large databases of compounds to identify potential new VDR agonists or antagonists. The identified pharmacophore features provide a blueprint for designing novel molecules that are likely to interact favorably with the VDR, potentially leading to compounds with improved therapeutic profiles compared to existing agents like Calcipotriol (B1668217) ui.ac.id.
In Silico Prediction of Metabolic Pathways and Stability
Microsomal CYP3A4 and mitochondrial CYP24A1 are key enzymes involved in the metabolism of Vitamin D and its analogs nih.govmdpi.com. Studies have utilized rigid docking and molecular dynamics simulations with CYP3A4, whose 3D structure is known, to predict the metabolic conversion of Vitamin D analogs nih.govmdpi.com. These investigations have demonstrated that the binding strength of an analog to CYP3A4 can correlate with its experimental metabolic conversion by CYP24A1, suggesting that in silico predictions can effectively explain differences in metabolic stability among analogs nih.govmdpi.comresearchgate.net. Such approaches are vital for designing Vitamin D-based drug candidates with desirable metabolic stability, as CYP3A4 metabolizes a substantial portion of marketed drugs nih.gov. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools provide a broader assessment of a compound's drug-like properties nih.gov.
Machine Learning Applications in (5E)-Calcipotriol Discovery
Machine learning (ML) techniques are increasingly being applied to various stages of drug discovery, from target identification and lead optimization to predicting compound properties. In the context of Vitamin D analogs, ML can accelerate the identification of potent and selective modulators of the VDR.
ML models have been developed using various molecular descriptors, including fingerprints, 2D and 3D descriptors, and molecular dynamics (MD) descriptors, to differentiate between VDR agonists and antagonists nih.gov. These studies highlight that descriptors related to VDR conformational changes, such as the conformation of Helix 12, are particularly informative for building accurate ML models that can predict agonistic or antagonistic activity nih.gov. Additionally, ML has been employed in phenotypic screening to identify compounds that promote specific cellular processes, such as postmitotic growth, with Vitamin D metabolites like calcitriol (B1668218) being identified as ribosome activators nih.gov. While some ML applications focus on predicting Vitamin D deficiency levels using clinical data peerj.compeerj.com, the core principles of pattern recognition and predictive modeling are transferable to the discovery and optimization of therapeutic agents like (5E)-Calcipotriol.
Compound List:
(5E)-Calcipotriol
Calcipotriol
Calcipotriene
Calcitriol
Vitamin D3
1,25-dihydroxyvitamin D3 (1,25(OH)2D3)
Vitamin D2
1,25-dihydroxyvitamin D2 (1,25D2)
Inecalcitol
Gemini derivatives
EB1089
PRI-5201
PRI-5202
PRI-1906
PRI-1907
Dolichosterone
Gartanin
(-)-Matairesinol
Luteolin
Glucobrassin
5-HETE
9-ribosyl-cis-zeatin
Sinapyl glucoside
9-ribosyl-trans-zeatin
Geraniol
trans-Calcitriol
1,25cD3
Emerging Research Avenues and Future Directions for 5e Calcipotriol
Exploration of Non-VDR Mediated Mechanisms
While the Vitamin D Receptor (VDR) is the primary mediator of Vitamin D analog actions, emerging research suggests that Vitamin D and its analogs can also exert rapid, non-genomic effects. These pathways often involve interactions with cell membrane components or signaling cascades that are independent of VDR binding to DNA response elements. Studies on Vitamin D analogs have indicated modulation of signaling molecules such as protein kinase C (PKC), phosphatidylinositol-3-kinase (PI3K), and mitogen-activated protein kinases (MAPK) mdpi.commdpi.comcas.cz. Furthermore, some analogs have demonstrated effects on cell cycle progression and antiproliferative activity that may not be solely attributable to VDR activation mdpi.com. For (5E)-Calcipotriol specifically, further investigation into its potential to engage these non-genomic pathways could reveal novel therapeutic applications or explain its observed biological effects. Research could focus on identifying specific membrane receptors or signaling intermediates that (5E)-Calcipotriol interacts with, thereby modulating cellular processes like proliferation, differentiation, or immune responses independently of its classical genomic VDR pathway mdpi.commdpi.com.
Advanced Delivery Systems for Targeted Research Applications
The targeted delivery of Vitamin D analogs is crucial for enhancing their efficacy and minimizing potential systemic side effects, especially in research settings where precise control over drug concentration and localization is paramount. Nanotechnology offers a promising suite of tools for achieving this. Various nanocarrier systems, including liposomes, nanoparticles, nanoemulsions, and nanostructured lipid carriers, have been explored for delivering Vitamin D and its analogs mdpi.commdpi.comnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.gov. These systems can improve the bioavailability, solubility, and cellular uptake of lipophilic compounds like (5E)-Calcipotriol.
For instance, PEGylation of liposomes has been shown to enhance the colloidal stability and skin penetration of calcipotriol (B1668217), leading to increased deposition within the stratum corneum mdpi.comnih.gov. Microneedle systems are also being investigated for transdermal delivery, offering a less invasive approach mdpi.commdpi.com. Future research could focus on developing sophisticated nanocarrier designs for (5E)-Calcipotriol that enable targeted delivery to specific cell types or tissues in preclinical models, thereby facilitating more precise studies of its pharmacological effects and mechanisms of action.
Table 1: Examples of Advanced Delivery Systems for Vitamin D Analogs in Research
| Delivery System | Key Features | Potential Application in (5E)-Calcipotriol Research | Reference |
| Liposomes | Encapsulation of lipophilic drugs, improved stability, controlled release | Enhanced skin penetration, targeted delivery to keratinocytes or immune cells, reduced systemic exposure. | mdpi.commdpi.comnih.gov |
| Nanoparticles | Various types (solid lipid, polymeric); enhanced bioavailability, targeting | Site-specific delivery to disease sites, improved cellular uptake, sustained release for in vitro/in vivo studies. | mdpi.commdpi.comnih.govnih.gov |
| Nanoemulsions | Improved drug loading, enhanced skin permeation, reduced irritation | Facilitating topical delivery of (5E)-Calcipotriol for dermatological research models. | mdpi.comresearchgate.net |
| Nanostructured Lipid Carriers (NLCs) | Improved drug loading, controlled release, enhanced bioavailability | Potential for sustained and targeted delivery of (5E)-Calcipotriol in complex disease models. | mdpi.com |
| Microneedle Systems | Transdermal delivery, minimally invasive | Enabling controlled release of (5E)-Calcipotriol for in vitro skin models or localized in vivo studies. | mdpi.commdpi.com |
Combination Research Strategies with Other Molecular Modulators
Combining (5E)-Calcipotriol with other therapeutic agents presents a significant avenue for enhancing efficacy and potentially uncovering synergistic effects in various disease models. Preclinical studies have demonstrated the benefits of combining Vitamin D analogs with corticosteroids for psoriasis, leading to additive or synergistic anti-inflammatory and immunomodulatory responses mdpi.comdrugtopics.commdpi.comresearchgate.net. For instance, one study showed that combining calcipotriene with betamethasone (B1666872) dipropionate in human T cells produced an enhanced immunoregulatory response drugtopics.com.
In cancer research, Vitamin D analogs have been explored in combination with chemotherapy agents like 5-fluorouracil (B62378) (5-FU), doxorubicin, and cisplatin, with some studies reporting enhanced antiproliferative activity nih.govnih.govmdpi.comresearchgate.netnih.gov. For example, research indicated that certain Vitamin D analogs, when combined with 5-FU, exhibited superior anticancer activity against colon cancer cells in vitro mdpi.com. Furthermore, combinations with other agents like tamoxifen (B1202) have shown synergistic effects on VDR expression and antiproliferative activity in breast cancer cells researchgate.net. More recently, calcipotriol has been investigated in combination with agents for oligodendrocyte differentiation, showing enhanced efficacy compared to monotherapies biorxiv.org. Future research could explore combinations of (5E)-Calcipotriol with novel molecular modulators to target specific pathways implicated in diseases beyond psoriasis, such as in oncology or immunology.
Table 2: Preclinical Combination Strategies Involving Vitamin D Analogs
| Vitamin D Analog | Combination Agent | Disease Model/Cell Type | Reported Effect | Reference |
| Calcipotriene | Betamethasone dipropionate | Human T cells | Enhanced immunoregulatory response | drugtopics.com |
| Calcitriol (B1668218) | Tamoxifen | MCF-7 breast cancer cells | Potentiation of antiproliferative effect, increased VDR expression | researchgate.net |
| PRI-2202/PRI-2205 | 5-Fluorouracil (5-FU) | HT-29 colon cancer (in vitro) | Superior anticancer activity compared to single agents | mdpi.com |
| Calcipotriol | Clemastine | Oligodendrocyte Precursor Cells (OPCs) | Significantly enhanced differentiation efficacy compared to monotherapies; dose-sparing effect for clemastine | biorxiv.org |
| Calcipotriol | Oncolytic Virus (CF33) | Pancreatic Ductal Adenocarcinoma (PDAC) models | Enhanced viral delivery and replication, increased tumor abrogation, reduced fibrosis, enhanced immune infiltration | nih.gov |
Application in Systems Biology Approaches for Comprehensive Pathway Mapping
Systems biology offers a powerful framework for understanding the complex, interconnected biological networks influenced by compounds like (5E)-Calcipotriol. By integrating data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling, researchers can map the downstream effects and interactions of this analog across cellular pathways. Studies on Vitamin D signaling have already utilized systems biology approaches to identify significant VDR functions and map regulatory networks nih.goviiarjournals.orgnih.gov. These investigations reveal how Vitamin D receptor (VDR) binding influences the transcription of numerous genes involved in metabolism, cellular growth, differentiation, and immune function iiarjournals.orgnih.gov.
Future research could apply these comprehensive approaches to (5E)-Calcipotriol to elucidate its full spectrum of biological activities. This could involve transcriptomic profiling of cells treated with (5E)-Calcipotriol to identify novel gene targets, or proteomic studies to map protein-protein interactions. Such systems-level analyses are essential for understanding how (5E)-Calcipotriol might exert effects beyond its known VDR-mediated pathways and for identifying potential off-target interactions or synergistic mechanisms that could be exploited therapeutically.
Synthetic Biology and Biosynthetic Pathway Engineering for (5E)-Calcipotriol Production
The precise synthesis of specific Vitamin D analogs, including isomers like (5E)-Calcipotriol, can be complex. Synthetic biology and metabolic engineering offer advanced strategies for producing these compounds, potentially with improved yields, purity, or novel structural modifications. While direct examples of engineering pathways specifically for (5E)-Calcipotriol production are not detailed in the current literature, the principles of synthetic biology are widely applied to natural product biosynthesis nih.govescholarship.orgnih.gov.
These approaches involve elucidating biosynthetic pathways, identifying key enzymes, and then engineering microbial or plant hosts to produce the desired molecules. Techniques such as gene knock-outs, gene overexpression, and heterologous gene expression can be employed to optimize production nih.govescholarship.orgnih.gov. For (5E)-Calcipotriol, future directions in synthetic biology could involve engineering microbial strains to produce this specific isomer through tailored enzymatic pathways. This could offer a more sustainable and scalable alternative to traditional chemical synthesis, providing a reliable source for research and potential therapeutic development.
Q & A
Q. What are the standard experimental protocols for evaluating (5E)-Calcipotriol's efficacy in psoriasis models?
Methodological Answer:
- In vitro : Use primary human keratinocyte cultures to assess calcipotriol's effect on extracellular matrix (ECM) components (e.g., collagen I, hyaluronic acid) via ELISA or immunofluorescence. Include betamethasone as a comparator to evaluate antagonistic effects on ECM suppression .
- In vivo : Utilize minipig models to measure epidermal thickness and MMP secretion after topical application. Ensure randomization and double-blinding to minimize bias, as demonstrated in multicenter trials comparing monotherapy (calcipotriol) vs. combination therapy (calcipotriol + betamethasone) .
- Data Collection : Track outcomes over 2–4 weeks, aligning with psoriasis treatment cycles.
Q. How should researchers design dose-response studies for (5E)-Calcipotriol to balance efficacy and toxicity?
Methodological Answer:
- Framework : Apply the PICOT framework:
- Population : Primary human skin cultures or animal models (e.g., minipigs).
- Intervention : Vary calcipotriol concentrations (e.g., 0.005%–0.02% ointment).
- Comparison : Use untreated controls and betamethasone-treated groups.
- Outcome : Quantify collagen I synthesis (via hydroxyproline assays) and epidermal thickness (histopathology).
- Time : 14–28 days .
- Toxicity Metrics : Monitor acute toxicity (oral LD50 in rodents) and skin irritation scores (erythema/scaling scales) .
Advanced Research Questions
Q. How can researchers resolve contradictions in (5E)-Calcipotriol's role in ECM modulation across different experimental models?
Methodological Answer:
- Contradiction : Calcipotriol upregulates collagen I in human keratinocytes but shows variable effects in fibroblast-rich models.
- Analysis Steps :
- Model-Specific Factors : Compare cell-type-specific vitamin D receptor (VDR) expression levels via qPCR.
- Contextual Variables : Control for betamethasone co-treatment, which may mask calcipotriol's effects .
- Meta-Analysis : Aggregate data from ≥5 independent studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., culture media composition) .
- Tools : Use sequence similarity networks (SSNs) to map VDR interaction pathways, as applied in orphan enzyme studies .
Q. What advanced methodologies are suitable for characterizing (5E)-Calcipotriol's environmental persistence and bioaccumulation?
Methodological Answer:
- Persistence Testing : Follow OECD 301F guidelines to measure biodegradation over 28 days. Note that calcipotriol shows minimal degradation (−2 ± 2%), requiring long-term ecotoxicological monitoring .
- Bioaccumulation : Calculate log Pow (4.9) to predict lipid solubility and potential biomagnification. Use LC-MS/MS to detect calcipotriol residues in aquatic organisms .
- Risk Assessment : Apply probabilistic models (e.g., Species Sensitivity Distributions) to estimate PNEC (Predicted No-Effect Concentration) despite data gaps .
Methodological Frameworks and Data Contradiction Management
How can the FINER criteria improve the formulation of research questions on (5E)-Calcipotriol's mechanisms?
Methodological Answer:
- FINER Application :
- Feasible : Prioritize in silico studies (e.g., molecular docking with VDR) if lab access is limited.
- Novel : Investigate calcipotriol’s impact on non-classical vitamin D pathways (e.g., antimicrobial peptide regulation).
- Ethical : Adhere to GCP guidelines for human trials, including informed consent and IRB approval .
- Relevant : Align with psoriasis research priorities (e.g., reducing corticosteroid dependence) .
Q. What strategies mitigate biases in clinical trials comparing (5E)-Calcipotriol combination therapies?
Methodological Answer:
- Bias Mitigation :
- Randomization : Use block randomization to ensure equal distribution of severe vs. moderate psoriasis cases.
- Blinding : Implement double-blinding with placebo-matched ointments.
- Data Validation : Cross-check MMP secretion data with transcriptomic analysis (RNA-seq) to confirm mechanistic consistency .
- Conflict Resolution : Predefine endpoints (e.g., PASI-75 scores) to minimize outcome reporting bias .
Data Reporting and Reproducibility
Q. How should researchers document (5E)-Calcipotriol studies to ensure reproducibility?
Methodological Answer:
- Experimental Section :
- Compound Characterization : Provide NMR, HPLC purity (≥95%), and CAS No. (147657-22-5) .
- Detailed Protocols : Include ointment preparation steps (e.g., vehicle composition) and application frequency .
- Data Sharing : Deposit raw mass spectrometry files in public repositories (e.g., ProteomeXchange) with DOI links .
Environmental and Ethical Considerations
Q. What ethical guidelines govern (5E)-Calcipotriol research involving human tissues?
Methodological Answer:
- Ethical Compliance :
- Informed Consent : Obtain explicit consent for using discarded surgical skin samples.
- Data Anonymization : Remove patient identifiers from histopathology reports .
- Conflict Disclosure : Declare funding sources (e.g., pharmaceutical sponsors) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
